4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2201628-39-7
VCID: VC11801563
InChI: InChI=1S/C19H21N5OS/c1-12-2-6-16(26-12)19(25)23-10-8-14(9-11-23)18-21-20-17-7-5-15(13-3-4-13)22-24(17)18/h2,5-7,13-14H,3-4,8-11H2,1H3
SMILES: CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine

CAS No.: 2201628-39-7

Cat. No.: VC11801563

Molecular Formula: C19H21N5OS

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine - 2201628-39-7

Specification

CAS No. 2201628-39-7
Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
IUPAC Name [4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Standard InChI InChI=1S/C19H21N5OS/c1-12-2-6-16(26-12)19(25)23-10-8-14(9-11-23)18-21-20-17-7-5-15(13-3-4-13)22-24(17)18/h2,5-7,13-14H,3-4,8-11H2,1H3
Standard InChI Key KMTATXITIGMLHF-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Canonical SMILES CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5

Introduction

The compound 4-{6-cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine is a complex organic molecule featuring a piperidine backbone linked to a triazolo-pyridazine moiety and a thiophene carbonyl group. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups and ring systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the triazolo-pyridazine core.

  • Step 2: Attachment of the cyclopropyl group.

  • Step 3: Coupling with the piperidine moiety.

  • Step 4: Introduction of the thiophene carbonyl group.

Optimization of these steps is crucial for enhancing yield and purity.

Biological Activity and Potential Applications

Compounds with similar structural motifs often exhibit diverse biological activities, including interactions with enzymes or receptors. The presence of the triazolo-pyridazine core and the thiophene moiety suggests potential pharmacological properties.

Potential Applications:

  • Medicinal Chemistry: As a therapeutic agent against various diseases.

  • Biological Studies: Interaction with specific biological targets.

Data Table: Comparison of Similar Compounds

Compound NameStructure HighlightsUnique Features
4-{6-Cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidineTriazolo-pyridazine, thiophene carbonylPotential pharmacological properties
4-{6-Cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidineThiazole carbonyl instead of thiopheneDifferent biological activity profile
N-cyclopropyl-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamideCarboxamide group instead of carbonylDifferent interaction with biological targets

Detailed Research Findings:

  • Biological Activity: Compounds with triazole and pyridazine rings often exhibit activities such as enzyme inhibition or receptor binding.

  • Interaction Studies: Techniques like molecular docking simulations or binding affinity assays are used to understand how these compounds interact with biological targets.

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